Rp-8-Br-PET-cGMPS

Overview

Description

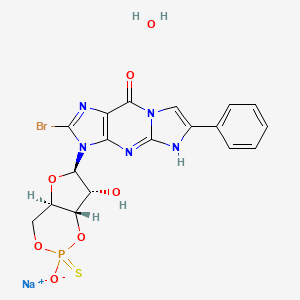

Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP . It is a selective inhibitor of cGMP-dependent protein kinase I a and I β and of retinal cGMP-gated ion channels . It is much more lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS .

Synthesis Analysis

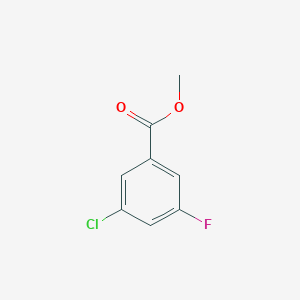

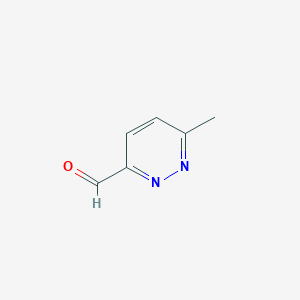

This compound is an analogue of the natural signal molecule cyclic GMP in which both, the amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5- membered ring system fused to the purine structure . The hydrogen in position 8 of the nucleobase is replaced by bromine .Molecular Structure Analysis

The molecular weight of this compound is 562.27 . Its formula is C18H14BrN5NaO6PS . The compound is crystalline solid .Chemical Reactions Analysis

This compound is resistant to hydrolysis by phosphodiesterases . It binds cGK without activating it, resulting in competitive inhibition .Physical And Chemical Properties Analysis

This compound is soluble in DMSO . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .Scientific Research Applications

Identification of Competitive Antagonists of the Rod Photoreceptor cGMP-gated Cation Channel

Rp-8-Br-PET-cGMPS has been identified as a competitive antagonist of the cGMP-induced current in rod photoreceptors, highlighting its utility in studying the interaction between cGMP and the channel protein. This research underscores the importance of the cyclic phosphate group in binding or activation, providing insights into the molecular mechanisms governing channel activation by cGMP (Wei et al., 1996).

Quantification of cAMP and cGMP Analogs in Intact Cells

The cross-reactivity and membrane permeability of cyclic nucleotide analogs like this compound have been evaluated, offering a clearer understanding of intracellular cyclic nucleotide concentrations. This research aids in accurately predicting intracellular analog levels, which is crucial for studies on cellular signaling pathways (Werner et al., 2011).

The Commonly Used cGMP-dependent Protein Kinase Type I (cGKI) Inhibitor this compound Can Activate cGKI in Vitro and in Intact Cells

Unexpectedly, this compound, despite being considered a potent cGKI inhibitor, has been shown to stimulate rather than inhibit cGKI activity under certain conditions, indicating its role as a partial cGKIα agonist. This finding suggests that data obtained with this compound should be interpreted with caution when used to dissect the role of cGKI in signaling processes (Valtcheva et al., 2009).

Upregulation of Angiotensin Converting Enzyme by Atrial Natriuretic Peptide and Cyclic GMP in Human Endothelial Cells

This study investigates the role of atrial natriuretic peptide (ANP) and cyclic GMP in regulating angiotensin converting enzyme (ACE) in human endothelial cells. The findings highlight the cGMP-dependent mechanism behind ANP-induced increase of ACE, demonstrating the intricate balance between different signaling molecules and their receptors in vascular biology (Saijonmaa & Fyhrquist, 1998).

Effect of cGMP Analogues and Protein Kinase G Blocker on Secretory Activity, Apoptosis, and the cAMP/Protein Kinase A System in Porcine Ovarian Granulosa Cells In Vitro

This research delves into the regulatory role of cGMP and PKG on steroid hormone production, growth factor release, and apoptosis induction in ovarian cells, emphasizing the broad physiological implications of this compound and similar compounds in reproductive biology (Sirotkin et al., 2000).

Mechanism of Action

Target of Action

Rp-8-Br-PET-cGMPS is a potent, selective competitive inhibitor of cGMP-dependent protein kinases (cGKs) . These kinases play a crucial role in mediating the effects of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signal transduction pathways .

Mode of Action

Upon entering the cell, this compound binds to the regulatory domain of cGKs, leading to a conformational change that inhibits the enzyme . This inhibition blocks the activation of cGKI and cGKII by cGMP .

Biochemical Pathways

The inhibition of cGKs by this compound affects various downstream targets involved in cellular signaling and regulation . This includes the regulation of ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Pharmacokinetics

This compound exhibits high lipophilicity and good membrane permeability, making it a metabolically stable compound . It is resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases , which enhances its bioavailability.

Result of Action

The inhibition of cGKs by this compound modulates various physiological responses such as vasodilation, neurotransmission, and smooth muscle relaxation . It also influences cellular processes by regulating ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Action Environment

It should be protected from bright light and stored in the freezer for longer storage periods . Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Rp-8-Br-PET-cGMPS interacts with cGMP-dependent protein kinases (cGKs) and blocks their activation . It is resistant to hydrolysis by phosphodiesterases . The compound binds cGK without activating it, resulting in competitive inhibition .

Cellular Effects

This compound has been shown to have potent inhibitory effects on human platelets . It can inhibit thrombin-, thromboxane-, and VWF-induced human platelet signaling and activation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to cGMP-dependent protein kinases and blocking their activation . This results in competitive inhibition of these kinases .

Temporal Effects in Laboratory Settings

This compound has sufficient stability at room temperature and does not need special care during handling or shipment . The compound and its solutions should be protected from bright light and stored in the freezer, for longer storage periods preferably in freeze-dried form .

properties

IUPAC Name |

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5NaO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635674 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185246-32-6 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?

A1: this compound acts primarily as a PKG inhibitor [, , , , , , , , , , , , , , , , , , , , , , , ]. It competes with cGMP for binding to the regulatory subunit of PKG, thereby preventing its activation and downstream signaling [, ].

Q2: Are there any caveats to the inhibitory action of this compound on PKG?

A2: Yes, recent studies have revealed that this compound can act as a partial agonist of the PKG Iα isoform in vitro and in intact cells, particularly in the absence of cGMP []. This partial agonistic activity has been linked to its ability to induce a conformational change in the cGMP binding site of PKG, similar to cGMP itself [].

Q3: What are the downstream effects of PKG inhibition by this compound?

A3: PKG inhibition by this compound can lead to a variety of downstream effects depending on the cell type and physiological context. Some observed effects include:

- Reduced vasodilation: Inhibiting NO- and cGMP-mediated relaxation in various blood vessels, including pulmonary arteries and veins [, , , , , , ].

- Impaired fear memory consolidation: Blocking the NO-cGMP-PKG pathway in the lateral amygdala, thereby affecting ERK/MAPK signaling and synaptic plasticity [, ].

- Altered bone remodeling: Decreasing bone volume and mineral density, potentially by influencing the differentiation of osteoblasts and the expression of bone formation-related genes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19BrN6O7PS, and its molecular weight is 619.4 g/mol.

Q5: Is there information on the compatibility and stability of this compound under various conditions in the provided research?

A5: The provided articles primarily focus on the biological effects and mechanisms of this compound. They do not offer detailed information about its material compatibility and stability under various conditions.

Q6: Does this compound exhibit catalytic activity?

A6: this compound is not an enzyme and does not possess catalytic activity. It primarily functions by binding to PKG, modulating its activity.

Q7: Is there any research on computational chemistry and modeling of this compound in the context of the provided articles?

A7: The provided articles primarily focus on experimental studies investigating the biological effects of this compound. They do not include information on computational chemistry studies or modeling of this compound.

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: While the provided research articles don't extensively explore various structural analogs of this compound, they offer insights into specific structural features:

- Importance of the β-phenyl-1,N2-etheno substitution: This structural motif is crucial for the antagonistic activity of this compound on the CNG channel [].

- Role of the 8-bromo substitution: This modification contributes to the ability of this compound to activate PKG Iα in the absence of cGMP [].

Q9: What is known about the stability and formulation strategies for this compound?

A9: The provided research primarily focuses on the biological activity of this compound. Detailed information on its stability under various conditions or specific formulation strategies is not discussed.

Q10: Is there information on SHE regulations and compliance for this compound in the provided research?

A10: The research articles focus on the compound's biological activity and do not address SHE regulations or compliance. As a research chemical, it is crucial to consult relevant safety data sheets and follow appropriate handling guidelines.

Q11: What is known about the pharmacokinetic properties of this compound?

A11: The research articles primarily focus on the pharmacodynamic effects of this compound, such as its interaction with PKG and its downstream consequences in various models. Detailed information on its absorption, distribution, metabolism, and excretion (ADME) is not provided.

Q12: What types of in vitro and in vivo models have been used to study this compound?

A12: Various models were used in the provided research to study the effects of this compound:

- Isolated blood vessels: Assessing vascular reactivity to NO and cGMP in the presence of this compound [, , , , , , ].

- Cultured cells: Studying the impact of this compound on cell growth, protein expression, and signaling pathways in vascular smooth muscle cells [, , , ], osteoblasts [], and other cell types [, ].

- Rodent models: Investigating the role of PKG in fear memory consolidation [, ], bone remodeling [], and sepsis-induced platelet dysfunction [].

- Ovine models: Examining the involvement of PKG in pulmonary vascular responses to hypoxia [, , ].

Q13: What are the key findings from these studies regarding the efficacy of this compound?

A13: The provided research highlights the efficacy of this compound in modulating PKG activity and downstream signaling pathways in various models:

- Vascular effects: this compound effectively inhibits NO- and cGMP-mediated relaxation in various blood vessels, supporting the role of PKG in vascular tone regulation [, , , , , , ].

- Synaptic plasticity and memory: this compound impairs fear memory consolidation in rodents, indicating the importance of PKG signaling in synaptic plasticity and memory formation [, ].

Q14: Is there information on resistance mechanisms to this compound?

A14: The provided research articles do not focus on resistance mechanisms to this compound. Understanding potential resistance mechanisms would require further investigation.

Q15: What is known about the toxicological profile of this compound?

A15: While the provided research articles primarily focus on the biological activity of this compound, they do not delve into detailed toxicological studies. As a research chemical, handling it with caution and following safety guidelines is essential.

Q16: Are there specific drug delivery strategies for this compound discussed in the research?

A16: The research articles primarily utilize standard administration methods for in vitro and in vivo experiments. Specific drug delivery strategies or targeted delivery approaches for this compound are not discussed.

Q17: What biomarkers are relevant to this compound research?

A17: The research highlights the potential use of phosphorylated VASP (P(Ser239)-VASP) as a functional biochemical marker of endothelial NO/cGMP signaling []. This marker could be valuable for assessing the efficacy of this compound in modulating this pathway.

Q18: What analytical methods were used in the provided research to study this compound?

A18: Researchers employed various analytical techniques to investigate the effects of this compound:

- Isometric myography: Measuring the contractile responses of isolated blood vessels to different agents, including this compound [, , , , , , , , ].

- Western blotting: Assessing protein expression levels and phosphorylation status of various targets, including PKG, VASP, and others [, , , , , , , , , , , , , , ].

- Enzyme immunoassay: Measuring intracellular cGMP levels in response to treatments, including this compound [, , ].

- Real-time PCR: Quantifying mRNA levels of target genes involved in different pathways, including PKG, NOS, and others [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)

![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)